molecular formula C7H8ClNO2S B1606895 5-Chloro-2-(methylsulfonyl)aniline CAS No. 29124-54-7

5-Chloro-2-(methylsulfonyl)aniline

Cat. No.: B1606895
CAS No.: 29124-54-7
M. Wt: 205.66 g/mol
InChI Key: GZPZIEPSQSEDLT-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfonyl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic rings. This compound is characterized by the presence of a chlorine atom at the 5th position and a methylsulfonyl group at the 2nd position on the aniline ring. It is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methylsulfonyl)aniline can be achieved through several methods. One common method involves the nitration of 2-chlorotoluene to produce 5-chloro-2-nitrotoluene, followed by sulfonation to introduce the methylsulfonyl group. The nitro group is then reduced to an amine to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as nitration, sulfonation, and reduction, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-(methylsulfonyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of dyes and pigments due to its ability to undergo various chemical modifications. It is also used in the synthesis of polymers and other materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfonyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the chlorine and methylsulfonyl groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

    2-Chloroaniline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.

    4-Chloro-2-(methylsulfonyl)aniline: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.

    5-Bromo-2-(methylsulfonyl)aniline: Bromine instead of chlorine, which can lead to different reactivity patterns.

Uniqueness: 5-Chloro-2-(methylsulfonyl)aniline is unique due to the specific positioning of the chlorine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds with specific desired properties .

Properties

IUPAC Name

5-chloro-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPZIEPSQSEDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067443
Record name Benzenamine, 5-chloro-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29124-54-7
Record name 5-Chloro-2-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29124-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-chloro-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029124547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 5-chloro-2-(methylsulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 5-chloro-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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